molecular formula C11H14FNO2 B12276506 2-Amino-3-tert-butyl-6-fluoro-benzoic acid

2-Amino-3-tert-butyl-6-fluoro-benzoic acid

Cat. No.: B12276506
M. Wt: 211.23 g/mol
InChI Key: ULXXEXILDQHOKA-UHFFFAOYSA-N
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Description

2-Amino-3-tert-butyl-6-fluoro-benzoic acid is an organic compound with the molecular formula C11H14FNO2 It is a derivative of benzoic acid, featuring an amino group, a tert-butyl group, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-tert-butyl-6-fluoro-benzoic acid typically involves multi-step organic reactions. One common method is the introduction of the tert-butyl group and the fluorine atom onto the benzene ring, followed by the introduction of the amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-tert-butyl-6-fluoro-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Amino-3-tert-butyl-6-fluoro-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-tert-butyl-6-fluoro-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group, tert-butyl group, and fluorine atom can influence the compound’s binding affinity and specificity, affecting its biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-fluorobenzoic acid: Lacks the tert-butyl group, which can affect its chemical properties and reactivity.

    3-tert-Butyl-6-fluorobenzoic acid: Lacks the amino group, which can influence its biological activity.

    2-Amino-3-tert-butylbenzoic acid: Lacks the fluorine atom, which can affect its chemical stability and reactivity.

Uniqueness

2-Amino-3-tert-butyl-6-fluoro-benzoic acid is unique due to the combination of the amino group, tert-butyl group, and fluorine atom on the benzene ring. This combination imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

2-amino-3-tert-butyl-6-fluorobenzoic acid

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)6-4-5-7(12)8(9(6)13)10(14)15/h4-5H,13H2,1-3H3,(H,14,15)

InChI Key

ULXXEXILDQHOKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1)F)C(=O)O)N

Origin of Product

United States

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